molecular formula C28H26ClN5O3 B2498734 2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223956-38-4

2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2498734
CAS No.: 1223956-38-4
M. Wt: 516
InChI Key:
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Description

2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H26ClN5O3 and its molecular weight is 516. The purity is usually 95%.
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Scientific Research Applications

Biological Activity Prediction and Acute Toxicity

This compound falls under the broader category of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. A study aimed at modeling the virtual library of these compounds, including computer prediction of their biological activity and acute toxicity, suggested that they show potential antineurotic activity, possibly useful for treating male reproductive and erectile dysfunction. The study utilized PASS and GUSAR software for predictions, classifying these compounds as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Chemical Synthesis and Structure Analysis

Another aspect of research involves the synthesis and structural analysis of related compounds. For instance, cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones have been studied, leading to the formation of compounds like partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. The structures of these compounds, such as 2-amino-6,6-dimethyl-3-(4-nitrobenzylidene)amino-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one, were confirmed through X-ray diffraction data (Lipson et al., 2006).

Antimicrobial and Anticancer Applications

Further, there's research on the antimicrobial and anticancer potential of similar compounds. For example, novel 1H-1,2,3-triazole-4-carboxamides, including 1,2,3-triazolo[1,5-a]quinazoline-3-carboxamides, were synthesized and tested against various pathogens, showing moderate to good activities and selective action against specific strains and cancer cells (Pokhodylo et al., 2021).

Additional Research Areas

Other research areas include the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one under solvent-free conditions, and the inotropic evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for potential heart disease treatments (Shaabani et al., 2006); (Liu et al., 2009).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some 1,2,4-triazole derivatives are known to inhibit enzymes like urease or indoleamine 2,3-dioxygenase 1 (IDO1) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Some 1,2,4-triazole derivatives have shown antimicrobial, antifungal, and anti-inflammatory activities , which suggests potential therapeutic applications but also potential risks.

Future Directions

Given the diverse biological activities of 1,2,4-triazole derivatives, this compound could be a promising candidate for further study in medicinal chemistry . Future research could focus on elucidating its biological targets, optimizing its synthesis, and evaluating its safety profile.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN5O3/c1-17(2)30-25(35)20-12-13-22-24(14-20)34-27(32(26(22)36)15-19-10-8-18(3)9-11-19)31-33(28(34)37)16-21-6-4-5-7-23(21)29/h4-14,17H,15-16H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMUMTDPJVRQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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